2-(Adamantan-1-yl)-1H-pyrrole
Overview
Description
2-(Adamantan-1-yl)-1H-pyrrole is a chemical compound that features an adamantane group attached to a pyrrole ring Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the molecules it is part of The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 2-(Adamantan-1-yl)-1H-pyrrole is the orphan nuclear receptor Nur77 . Nur77, also known as NR4A1, NGFI-B, or TR3, is a unique transcription factor encoded by an immediate early gene and is a potential therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, Nur77, modulating its expression and activity . This interaction results in changes in the transcriptional activity of Nur77, which in turn influences the expression of genes involved in multiple physiological and pathological processes .
Biochemical Pathways
The action of this compound affects the Nur77 signaling pathway . Nur77 plays a role in cell survival and cell death and is implicated in various malignancies . The compound’s interaction with Nur77 can modulate these processes, potentially influencing the progression of diseases such as cancer .
Pharmacokinetics
The adamantane moiety in the compound is known for its lipophilicity and rigid structure , which could influence its bioavailability and distribution within the body.
Result of Action
The action of this compound results in the modulation of Nur77 expression and activity . This can lead to changes in the transcription of genes regulated by Nur77, potentially influencing cell survival and death processes . In the context of cancer, this could result in anti-proliferative effects against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(Adamantan-1-yl)-1H-pyrrole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are involved in its oxidative metabolism . These interactions suggest that this compound can influence the activity of these enzymes, potentially affecting the metabolism of other substrates processed by these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. Studies have shown that derivatives of adamantane, including this compound, exhibit anti-cancer properties by modulating the expression and activity of the orphan nuclear receptor Nur77 . This modulation leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell survival and apoptosis. The compound’s impact on cell signaling pathways, such as those involving Nur77, highlights its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound has been shown to bind to the Nur77 receptor, inducing its expression in a time- and dose-dependent manner . This binding interaction leads to the activation of downstream signaling pathways that regulate gene expression and cellular responses. Additionally, this compound may inhibit or activate specific enzymes, further influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis in cancer cells over extended periods, with its efficacy being dependent on the duration of exposure . The compound’s stability in various experimental conditions ensures its sustained activity, making it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent anti-cancer activity, with higher doses leading to increased apoptosis and reduced tumor growth . At excessively high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of several metabolites . These metabolic transformations are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs. The involvement of CYP3A4 and CYP3A5 in the metabolism of this compound underscores its significance in drug metabolism studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach various intracellular targets . Additionally, binding proteins may aid in the compound’s localization and accumulation within specific cellular compartments, enhancing its biochemical activity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. The compound has been observed to localize within the nucleus, where it interacts with nuclear receptors such as Nur77 . This nuclear localization is critical for the compound’s ability to modulate gene expression and influence cellular responses. Furthermore, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its functional specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Adamantan-1-yl)-1H-pyrrole typically involves the reaction of adamantanone with pyrrole under specific conditions. One common method is the condensation of adamantanone with pyrrole in the presence of a strong base such as potassium hydroxide (KOH) and a phase-transfer catalyst like 18-crown-6. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-(Adamantan-1-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-ol.
Substitution: Formation of 2-(Adamantan-1-yl)-3-bromo-1H-pyrrole or 2-(Adamantan-1-yl)-3-nitro-1H-pyrrole.
Scientific Research Applications
2-(Adamantan-1-yl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug design and development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and rigidity.
Comparison with Similar Compounds
2-(Adamantan-1-yl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-(Adamantan-1-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
2-(Adamantan-1-yl)-1H-pyridine: Similar structure but with a pyridine ring instead of a pyrrole ring.
Uniqueness: 2-(Adamantan-1-yl)-1H-pyrrole is unique due to the combination of the adamantane group and the pyrrole ring, which imparts distinct physical and chemical properties. The adamantane group provides rigidity and thermal stability, while the pyrrole ring offers aromaticity and potential for various chemical modifications. This combination makes the compound versatile for applications in different fields, from materials science to medicinal chemistry.
Properties
IUPAC Name |
2-(1-adamantyl)-1H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYSLWXIVXTAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.